5-(Morpholine-4-sulfonyl)-2-phenoxyaniline
Overview
Description
5-(Morpholine-4-sulfonyl)-2-phenoxyaniline is an organic compound that features a morpholine ring, a sulfonyl group, and a phenoxyaniline moiety
Scientific Research Applications
5-(Morpholine-4-sulfonyl)-2-phenoxyaniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as n’-sulfonylamidines, have been known to suppress cell differentiation involved in bone tissue destruction, exhibit antiresorptive and antibacterial activity, as well as inhibit dopamine transport .
Mode of Action
It’s worth noting that the compound’s synthesis involves reactions with arylsulfonyl azides . This process produces the target molecules in one synthetic step via the formation of a triazene intermediate and the elimination of ammonia .
Biochemical Pathways
Compounds with similar structures have been associated with a wide range of biological activities, including rearrangements and transformations into other heterocycles containing multiple nitrogen and sulfur atoms .
Pharmacokinetics
The introduction of two morpholine rings in the hybrid molecules was expected to significantly increase their solubility in organic solvents, which could potentially facilitate their bioavailability .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it might have potential antiresorptive, antibacterial, and dopamine transport inhibitory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholine-4-sulfonyl)-2-phenoxyaniline typically involves the reaction of 2-phenoxyaniline with morpholine-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
2-Phenoxyaniline+Morpholine-4-sulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Morpholine-4-sulfonyl)-2-phenoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the aromatic ring.
Substitution: The phenoxyaniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the sulfonyl group or aromatic ring.
Substitution: Halogenated or nitrated derivatives of the phenoxyaniline moiety.
Comparison with Similar Compounds
Similar Compounds
5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides: These compounds share the morpholine and sulfonyl groups but differ in their core structure.
Morpholine-4-sulfonyl chloride: A precursor in the synthesis of 5-(Morpholine-4-sulfonyl)-2-phenoxyaniline.
Uniqueness
This compound is unique due to its combination of a morpholine ring, sulfonyl group, and phenoxyaniline moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
5-morpholin-4-ylsulfonyl-2-phenoxyaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c17-15-12-14(23(19,20)18-8-10-21-11-9-18)6-7-16(15)22-13-4-2-1-3-5-13/h1-7,12H,8-11,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDRFNOUUAEXNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)OC3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332744 | |
Record name | 5-morpholin-4-ylsulfonyl-2-phenoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101332744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24837058 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
736948-90-6 | |
Record name | 5-morpholin-4-ylsulfonyl-2-phenoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101332744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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